Lead phosphite, dibasic

Vue d'ensemble

Description

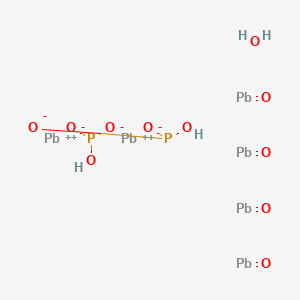

Lead phosphite, dibasic is an inorganic compound with the chemical formula Pb₃O₂(HPO₃). It is a finely ground white crystalline solid that is insoluble in water. This compound is known for its reducing properties and is widely used as a stabilizer for chlorine-containing polymers, especially polyvinyl chloride .

Synthetic Routes and Reaction Conditions:

Lead Oxide Method: Metal lead is first heated and melted in a lead melting furnace, then oxidized to lead monoxide in a yellow Dan furnace. Phosphorus trichloride is added to the reactor and hydrolyzed at 50°C, with the temperature slowly raised. The mixture is concentrated at 146-148°C, decolorized with activated carbon, and filtered to prepare phosphorous acid. Lead oxide is mixed with water to form a slurry, added to the synthesis kettle, and heated to about 70°C with acetic acid as a catalyst.

Industrial Production Methods:

CALS-Technology: This method involves the utilization of phosphoric sludge, which is processed to produce sodium phosphite and hypophosphite.

Types of Reactions:

Oxidation: this compound can undergo gradual decomposition, yielding lead phosphate, water, and phosphine.

Reaction with Hydrogen Sulfide: It reacts violently with hydrogen sulfide.

Common Reagents and Conditions:

Hydrochloric Acid and Nitric Acid: this compound is soluble in these acids, which are commonly used in its reactions.

Major Products Formed:

Lead Phosphate: Formed during the decomposition of this compound.

Applications De Recherche Scientifique

Lead phosphite, dibasic is primarily used as a stabilizer for polyvinyl chloride due to its excellent thermal stability and weather resistance. It also has the ability to resist oxidation and shield ultraviolet rays, making it valuable in the production of opaque PVC products . Additionally, it is used in the stabilization of chlorine-containing polymers .

Mécanisme D'action

The compound contains the phosphite anion, which provides its reducing properties. This anion interacts with the polymer matrix, stabilizing it against thermal and oxidative degradation. The exact molecular targets and pathways involved in this stabilization process are related to the interaction between the phosphite anion and the polymer chains .

Comparaison Avec Des Composés Similaires

Normal Lead Phosphite (PbHPO₃): Another form of lead phosphite, but the basic salt (dibasic lead phosphite) is especially effective as a stabilizer.

Tribasic Lead Sulfate: Used as a stabilizer for polyvinyl chloride, similar to dibasic lead phosphite.

Uniqueness:

Propriétés

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4(2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQIDVCLCLXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP([O-])[O-].OP([O-])[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O.2HO5PPb3, H4O11P2Pb6 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.48e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphite, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption. The material can be readily ignited from exposure to heat or external sparks. When so ignited it burns vigorously and persistently., White solid; Insoluble in water; [CAMEO] Pale yellow solid; [IARC] White crystalline solid; Odorless; [Chem Service MSDS] | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibasic lead phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-40-7 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide phosphonate, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: Lead phosphite, dibasic acts as an acid acceptor in epichlorohydrin (ECO) elastomers. [] Acid acceptors are crucial for these elastomers as they neutralize hydrochloric acid generated during compounding or service, thus improving heat stability. The research indicates that ECO formulations containing lead-based acid acceptors, like this compound, exhibit lower compression stress relaxation rates compared to formulations with non-lead alternatives at similar crosslink densities. [] This suggests that this compound contributes to improved compression set and stress relaxation properties in ECO elastomers, which is desirable for applications like seals and gaskets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)

![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)